molecular formula C18H21BrN6O4 B11970572 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

3-bromo-4-hydroxy-5-methoxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

Cat. No.: B11970572
M. Wt: 465.3 g/mol
InChI Key: LQRRVSGPEAOVGV-AWQFTUOYSA-N
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Description

3-bromo-4-hydroxy-5-methoxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a complex organic compound with a molecular formula of C18H21BrN6O4 and a molecular weight of 465.31 g/mol . This compound is notable for its unique structure, which combines a brominated benzaldehyde moiety with a purine derivative, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction purity and optimizing yield, would apply.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-hydroxy-5-methoxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: 3-bromo-4-hydroxy-5-methoxybenzoic acid

    Reduction: 3-bromo-4-hydroxy-5-methoxybenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-bromo-4-hydroxy-5-methoxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialized materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with various biomolecules, potentially inhibiting or modulating their activity. The brominated benzaldehyde moiety may also contribute to its reactivity and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C18H21BrN6O4

Molecular Weight

465.3 g/mol

IUPAC Name

8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-propylpurine-2,6-dione

InChI

InChI=1S/C18H21BrN6O4/c1-5-6-25-13-15(23(2)18(28)24(3)16(13)27)21-17(25)22-20-9-10-7-11(19)14(26)12(8-10)29-4/h7-9,26H,5-6H2,1-4H3,(H,21,22)/b20-9+

InChI Key

LQRRVSGPEAOVGV-AWQFTUOYSA-N

Isomeric SMILES

CCCN1C2=C(N=C1N/N=C/C3=CC(=C(C(=C3)Br)O)OC)N(C(=O)N(C2=O)C)C

Canonical SMILES

CCCN1C2=C(N=C1NN=CC3=CC(=C(C(=C3)Br)O)OC)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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